2-(Thian-4-yl)acetamide

Description

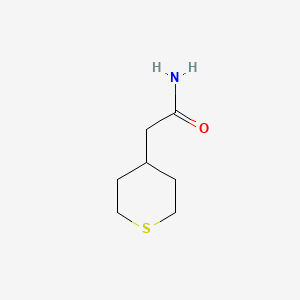

2-(Thian-4-yl)acetamide is an acetamide derivative featuring a thian (tetrahydrothiopyran) ring system. The compound’s structure consists of a six-membered sulfur-containing heterocycle (thian) attached to an acetamide moiety. The thian ring’s saturated sulfur atom may confer unique electronic and steric properties, influencing solubility, metabolic stability, and target binding compared to aromatic heterocycles.

Properties

IUPAC Name |

2-(thian-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NOS/c8-7(9)5-6-1-3-10-4-2-6/h6H,1-5H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWSOKLYWPJKAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10698316 | |

| Record name | 2-(Thian-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10698316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178243-07-7 | |

| Record name | 2-(Thian-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10698316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-(Thian-4-yl)acetamide can be achieved through various synthetic routes. One common method involves the reaction of tetrahydrothiopyran-4-one with ethyl acetate in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-(Thian-4-yl)acetamide undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to convert the compound into its corresponding alcohol or amine derivatives.

Scientific Research Applications

2-(Thian-4-yl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Thian-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s sulfur-containing heterocycle can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

The following analysis compares 2-(Thian-4-yl)acetamide with structurally related compounds, focusing on heterocyclic core variations, substituent effects, and biological activities.

Structural and Functional Group Variations

Table 1: Structural Comparison of Acetamide Derivatives

Key Differences and Implications

Heterocyclic Core Thian vs. Thian vs. Pyridazinone: Pyridazinone-based acetamides (e.g., FPR2 agonists) exhibit planar aromatic cores, favoring π-π interactions with protein targets, whereas the thian ring’s chair conformation may restrict binding to flat active sites .

Substituent Effects

- Electron-Withdrawing Groups : Chloro and trifluoromethyl substituents (e.g., in ) enhance ligand-receptor binding via hydrophobic interactions and halogen bonding.

- Extended Alkyl/Aryl Chains : Phenethyl or methoxybenzyl groups (e.g., ) improve potency by occupying hydrophobic pockets in enzyme active sites.

Biological Activity Enzyme Inhibition: 2-(3-Chloro-4-hydroxyphenyl)-N-phenethylacetamide inhibits 17β-HSD2 via hydrophobic and aromatic interactions, highlighting the importance of a second aryl ring . The thian core’s lack of aromaticity may limit similar activity unless paired with aryl substituents. Receptor Agonism: Pyridazinone derivatives activate FPR2, a G-protein-coupled receptor, through hydrogen bonding with the pyridazinone carbonyl . Thian’s sulfur atom could mimic this interaction if positioned appropriately.

Biological Activity

2-(Thian-4-yl)acetamide, with the molecular formula C₇H₁₃NOS and a molecular weight of 159.25 g/mol, is a sulfur-containing compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The compound can be synthesized through various methods. A common route involves the reaction of tetrahydrothiopyran-4-one with ethyl acetate in the presence of sodium hydroxide, typically conducted in tetrahydrofuran (THF) at low temperatures to ensure product purity.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃NOS |

| Molecular Weight | 159.25 g/mol |

| CAS Number | 178243-07-7 |

| IUPAC Name | This compound |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism of action likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways due to its sulfur-containing structure.

Anticancer Activity

The compound has also been investigated for its anticancer properties . Studies suggest that it may induce apoptosis in cancer cells, particularly through mechanisms involving mitochondrial pathways and caspase activation. For instance, a study highlighted that derivatives of similar thiazolidine compounds can lead to cell cycle arrest and apoptosis in cancer cell lines .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The sulfur atom in the thian ring may interact with thiol groups in enzymes, potentially inhibiting their activity.

- Cell Cycle Modulation : Similar compounds have been shown to induce cell cycle arrest at various phases, leading to reduced proliferation of cancer cells.

- Induction of Apoptosis : Evidence suggests that treatment with this compound can trigger apoptotic pathways in cancer cells, promoting programmed cell death .

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of several thian derivatives found that this compound exhibited notable activity against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Properties

In another investigation focusing on the anticancer properties, researchers synthesized analogs of this compound and tested their effects on melanoma cells. The results indicated that these compounds could reduce tumor growth significantly in xenograft models, emphasizing their potential as therapeutic agents against resistant cancer forms .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate | Oxygen-containing | Moderate antimicrobial activity |

| Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate | Oxygen-containing | Lower anticancer efficacy |

| This compound | Sulfur-containing | High antimicrobial and anticancer activity |

The presence of sulfur in this compound contributes to its enhanced reactivity and biological activity compared to its oxygen-containing analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.